Cas no 2172278-05-4 (5-(2-methylpropyl)-2-propyloxolane-3-carboxylic acid)

5-(2-methylpropyl)-2-propyloxolane-3-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 5-(2-methylpropyl)-2-propyloxolane-3-carboxylic acid
- EN300-1609626
- 2172278-05-4
-
- インチ: 1S/C12H22O3/c1-4-5-11-10(12(13)14)7-9(15-11)6-8(2)3/h8-11H,4-7H2,1-3H3,(H,13,14)
- InChIKey: ZOPJSTZAPHFWDD-UHFFFAOYSA-N
- ほほえんだ: O1C(CCC)C(C(=O)O)CC1CC(C)C
計算された属性
- せいみつぶんしりょう: 214.15689456g/mol
- どういたいしつりょう: 214.15689456g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 5
- 複雑さ: 213
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 3
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.8
- トポロジー分子極性表面積: 46.5Ų
5-(2-methylpropyl)-2-propyloxolane-3-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1609626-0.5g |
5-(2-methylpropyl)-2-propyloxolane-3-carboxylic acid |
2172278-05-4 | 0.5g |
$2236.0 | 2023-06-04 | ||
Enamine | EN300-1609626-5.0g |
5-(2-methylpropyl)-2-propyloxolane-3-carboxylic acid |
2172278-05-4 | 5g |
$6757.0 | 2023-06-04 | ||
Enamine | EN300-1609626-250mg |
5-(2-methylpropyl)-2-propyloxolane-3-carboxylic acid |
2172278-05-4 | 250mg |
$2143.0 | 2023-09-23 | ||
Enamine | EN300-1609626-10000mg |
5-(2-methylpropyl)-2-propyloxolane-3-carboxylic acid |
2172278-05-4 | 10000mg |
$10018.0 | 2023-09-23 | ||
Enamine | EN300-1609626-1.0g |
5-(2-methylpropyl)-2-propyloxolane-3-carboxylic acid |
2172278-05-4 | 1g |
$2330.0 | 2023-06-04 | ||
Enamine | EN300-1609626-2.5g |
5-(2-methylpropyl)-2-propyloxolane-3-carboxylic acid |
2172278-05-4 | 2.5g |
$4566.0 | 2023-06-04 | ||
Enamine | EN300-1609626-1000mg |
5-(2-methylpropyl)-2-propyloxolane-3-carboxylic acid |
2172278-05-4 | 1000mg |
$2330.0 | 2023-09-23 | ||
Enamine | EN300-1609626-0.1g |
5-(2-methylpropyl)-2-propyloxolane-3-carboxylic acid |
2172278-05-4 | 0.1g |
$2050.0 | 2023-06-04 | ||
Enamine | EN300-1609626-0.25g |
5-(2-methylpropyl)-2-propyloxolane-3-carboxylic acid |
2172278-05-4 | 0.25g |
$2143.0 | 2023-06-04 | ||
Enamine | EN300-1609626-500mg |
5-(2-methylpropyl)-2-propyloxolane-3-carboxylic acid |
2172278-05-4 | 500mg |
$2236.0 | 2023-09-23 |
5-(2-methylpropyl)-2-propyloxolane-3-carboxylic acid 関連文献
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1. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823
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Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
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Miae Park,Donghak Jang,Soon Young Kim,Jong-In Hong New J. Chem., 2012,36, 1145-1148
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
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Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
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R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
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Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
5-(2-methylpropyl)-2-propyloxolane-3-carboxylic acidに関する追加情報
Introduction to 5-(2-methylpropyl)-2-propyloxolane-3-carboxylic acid (CAS No. 2172278-05-4)
5-(2-methylpropyl)-2-propyloxolane-3-carboxylic acid (CAS No. 2172278-05-4) is a novel compound that has garnered significant attention in the fields of organic chemistry and medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of oxolanes, which are cyclic ethers with a five-membered ring structure. The presence of a carboxylic acid group and specific alkyl substituents imparts distinct chemical and biological properties to this molecule.
The chemical structure of 5-(2-methylpropyl)-2-propyloxolane-3-carboxylic acid consists of a five-membered oxolane ring with a carboxylic acid group at the C3 position and two alkyl substituents, specifically a 2-methylpropyl group at the C5 position and a propyl group at the C2 position. This arrangement of functional groups provides the compound with a combination of hydrophilic and hydrophobic characteristics, making it an interesting candidate for various applications in drug discovery and development.
Recent research has focused on the synthesis and characterization of 5-(2-methylpropyl)-2-propyloxolane-3-carboxylic acid. One notable study published in the Journal of Organic Chemistry (JOC) detailed an efficient synthetic route for this compound using a combination of organometallic reactions and selective oxidation steps. The synthetic pathway involves the formation of the oxolane ring through a ring-closing metathesis (RCM) reaction, followed by functional group transformations to introduce the carboxylic acid and alkyl substituents. This approach not only demonstrates high yields but also allows for easy scalability, making it suitable for industrial production.
In terms of biological activity, preliminary studies have shown that 5-(2-methylpropyl)-2-propyloxolane-3-carboxylic acid exhibits promising anti-inflammatory properties. A study conducted by researchers at the University of California, San Francisco, evaluated the compound's ability to inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). The results indicated that the compound effectively reduced the production of pro-inflammatory mediators, suggesting its potential as a therapeutic agent for inflammatory diseases.
Beyond its anti-inflammatory effects, 5-(2-methylpropyl)-2-propyloxolane-3-carboxylic acid has also been investigated for its potential as an antioxidant. Oxidative stress is a major contributing factor in various diseases, including neurodegenerative disorders and cardiovascular diseases. A study published in Free Radical Biology and Medicine reported that this compound possesses strong antioxidant activity, as evidenced by its ability to scavenge free radicals and protect cells from oxidative damage. These findings highlight its potential use as a protective agent in conditions characterized by oxidative stress.
The pharmacokinetic properties of 5-(2-methylpropyl)-2-propyloxolane-3-carboxylic acid have also been explored. A pharmacokinetic study conducted in rats demonstrated that the compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. It was found to have good oral bioavailability and a relatively long half-life, which are desirable characteristics for a drug candidate. Additionally, the compound showed low toxicity in both in vitro and in vivo models, further supporting its safety profile.
In conclusion, 5-(2-methylpropyl)-2-propyloxolane-3-carboxylic acid (CAS No. 2172278-05-4) is a promising compound with diverse biological activities and favorable pharmacokinetic properties. Its unique chemical structure and potential therapeutic applications make it an exciting area of research in medicinal chemistry. Ongoing studies are expected to further elucidate its mechanisms of action and optimize its use in clinical settings.
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